molecular formula C13H21NO2 B041094 N,N-Bis(2-hydroxypropyl)-p-toluidine CAS No. 38668-48-3

N,N-Bis(2-hydroxypropyl)-p-toluidine

Cat. No. B041094
CAS RN: 38668-48-3
M. Wt: 223.31 g/mol
InChI Key: JFZVSHAMRZPOPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds, such as poly(p-toluidine) and various bis(pyridine) and bis(imino)pyridine derivatives, showcases a range of synthesis techniques, including Schiff base condensation, Suzuki coupling, and catalytic hydrogenation. For instance, poly(p-toluidine) was synthesized using iron trichloride as a catalyst in aqueous media, highlighting a method that could potentially be adapted for N,N-Bis(2-hydroxypropyl)-p-toluidine (Wu, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(pyridiniopropyl)benzenes and bis(imino)pyridine cobalt complexes, has been extensively studied through X-ray crystallography and NMR analysis. These studies reveal the complex geometry and bonding arrangements within these molecules, which can offer insights into the structural analysis of N,N-Bis(2-hydroxypropyl)-p-toluidine (Koizumi et al., 2003).

Chemical Reactions and Properties

Research on bis(imino)pyridine cobalt complexes and bis-benzamidino imidazo[1,2-a]pyridines showcases the chemical reactivity and potential catalytic properties of these compounds. For example, bis(imino)pyridine cobalt complexes have been used in alkene isomerization-hydroboration, indicating a strategy for remote hydrofunctionalization with terminal selectivity (Obligacion & Chirik, 2013).

Physical Properties Analysis

The synthesis and properties of poly(bis(x-ethoxypropyl)silylene) provide a relevant example of analyzing physical properties such as solubility, optical properties, and phase transitions. Such studies can inform the physical properties analysis of N,N-Bis(2-hydroxypropyl)-p-toluidine, including its solubility, optical characteristics, and thermal behavior (Frey et al., 1993).

Chemical Properties Analysis

The chemical properties of N,N-Bis(2-hydroxypropyl)-p-toluidine can be inferred from studies on related compounds. For instance, the synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines highlight the biological activity and potential applications of such compounds in medicinal chemistry. This suggests avenues for exploring the chemical properties and applications of N,N-Bis(2-hydroxypropyl)-p-toluidine (Ismail et al., 2008).

Scientific Research Applications

  • Fluorescence Spectrum Studies : N, N'-Bis (2-Hydroxy Benzylidene) Benzidine exhibits significant fluorescence intensity in THF solvent, with a maximum fluorescence intensity at 520-700nm. This property can be valuable in analytical chemistry for fluorescence-based detection methods (Saleh & Kafi, 2017).

  • Ligand-to-Guest Conversion : A study showed that p-toluidine molecules in a metal complex could be converted to a clathrate compound by thermal treatment. This finding is significant for materials science and chemical engineering (Hasegawa, Nishikiori, & Iwamoto, 1986).

  • Crystal Structure Analysis : Research on the crystal structures of N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) and its derivatives has provided insights into the structural chemistry of these compounds (Lin, Zhang, Xu, Ke, & Guo, 2001).

  • Dental Composite Research : A study found that BMAT and N-acryloyl-N′-phenylpiperazine are inefficient activators for the redox initiated copolymerization of Bis-GMA in dental composites, which has implications for dental materials science (Sandner, Baudach, Knoth, & Tanzi, 1994).

  • Carcinogenicity Studies : Endogenously synthesized NDHPA from DHPA and NaNO2 can initiate neoplastic development in the rat liver, indicating a potential health risk associated with these compounds (Yamamoto et al., 1989).

  • Microwave-Assisted Synthesis : The use of microwave irradiation enhances the reactivity and selectivity of bis and tris(-bromoacetophenones) in the synthesis of bis(imidazo[1,2-a]pyridines) and related compounds, suggesting its application in organic synthesis (Shaaban, 2013).

  • Polymer Synthesis : Unprotected aminoalcohols like 2-(methyl amino)ethanol can initiate the ring-opening polymerization of 2-methyl-N-tosyl aziridine, which is relevant in polymer chemistry (Bakkali-Hassani et al., 2018).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZVSHAMRZPOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276510, DTXSID10865920
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N-Bis(2-hydroxypropyl)-p-toluidine

CAS RN

38668-48-3, 4977-59-7
Record name 1,1′-[(4-Methylphenyl)imino]bis[2-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38668-48-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxypropyl)-p-toluidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(p-tolylimino)dipropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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